molecular formula C10H13NO2 B3245895 Methyl 2-(ethylamino)benzoate CAS No. 17318-49-9

Methyl 2-(ethylamino)benzoate

Cat. No.: B3245895
CAS No.: 17318-49-9
M. Wt: 179.22 g/mol
InChI Key: BRBHQHMXEKVTRR-UHFFFAOYSA-N
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Description

Methyl 2-(ethylamino)benzoate is an organic compound with the molecular formula C10H13NO2. It is a derivative of benzoic acid and is characterized by the presence of an ethylamino group attached to the second carbon of the benzoate ring. This compound is used in various applications, including as an intermediate in organic synthesis and in the formulation of fragrances and flavors.

Safety and Hazards

“Methyl 2-(ethylamino)benzoate” is classified as a combustible liquid and is harmful if swallowed . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and to keep away from sources of ignition . In case of fire, use CO2, dry chemical, or foam for extinction .

Future Directions

While specific future directions for “Methyl 2-(ethylamino)benzoate” were not found in the search results, research into the properties and potential applications of similar compounds continues. For example, studies have been conducted on the interactions between selected methyl benzoate derivatives and model transport proteins . Such research could potentially lead to new insights and applications for “this compound” and similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(ethylamino)benzoate can be synthesized through the reaction of methyl 2-aminobenzoate with ethylamine. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction can be represented as follows:

Methyl 2-aminobenzoate+EthylamineMethyl 2-(ethylamino)benzoate+Water\text{Methyl 2-aminobenzoate} + \text{Ethylamine} \rightarrow \text{this compound} + \text{Water} Methyl 2-aminobenzoate+Ethylamine→Methyl 2-(ethylamino)benzoate+Water

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the pure product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Methyl 2-(ethylamino)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the formulation of fragrances and flavors due to its pleasant odor.

Comparison with Similar Compounds

    Methyl 2-(methylamino)benzoate: Similar structure but with a methylamino group instead of an ethylamino group.

    Methyl 2-aminobenzoate: Lacks the ethylamino group, making it less hydrophobic.

    Ethyl 2-(ethylamino)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness: Methyl 2-(ethylamino)benzoate is unique due to the presence of both an ethylamino group and a methyl ester, which confer specific chemical and physical properties. These properties make it suitable for specific applications in organic synthesis and industrial formulations.

Properties

IUPAC Name

methyl 2-(ethylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-11-9-7-5-4-6-8(9)10(12)13-2/h4-7,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBHQHMXEKVTRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17318-49-9
Record name methyl 2-(ethylamino)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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